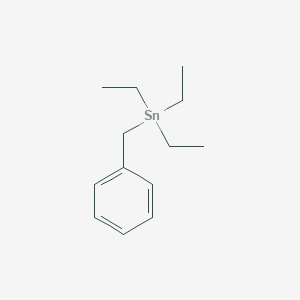
Benzyl(triethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(triethyl)stannane is an organotin compound with the chemical formula C₁₃H₂₂Sn and a molecular weight of 297.024 It is a derivative of stannane, where the tin atom is bonded to three ethyl groups and one phenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
Benzyl(triethyl)stannane can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of phenylmethyl halides with triethylstannane in the presence of a catalyst . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of stannane, triethyl(phenylmethyl)- often involves large-scale stannylation reactions using specialized reactors. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels required for industrial applications .
化学反応の分析
Types of Reactions
Benzyl(triethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as tributyltin hydride are used in radical reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Reduced organic compounds and tin byproducts.
Substitution: Various substituted organotin compounds.
科学的研究の応用
Benzyl(triethyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for forming C-Sn bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin’s biological effects.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes
作用機序
The mechanism by which stannane, triethyl(phenylmethyl)- exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with molecular targets, leading to the desired chemical transformations. The pathways involved often include radical mechanisms, especially in reduction reactions .
類似化合物との比較
Similar Compounds
Tributyltin hydride (tributylstannane): Another organotin compound used in radical reactions.
Trimethylstannane: Similar in structure but with methyl groups instead of ethyl groups.
Triphenylstannane: Contains phenyl groups instead of ethyl groups
Uniqueness
Benzyl(triethyl)stannane is unique due to its specific combination of ethyl and phenylmethyl groups, which confer distinct reactivity and stability compared to other organotin compounds. This makes it particularly useful in specialized synthetic applications and industrial processes .
特性
CAS番号 |
18629-74-8 |
|---|---|
分子式 |
C13H22Sn |
分子量 |
297 g/mol |
IUPAC名 |
benzyl(triethyl)stannane |
InChI |
InChI=1S/C7H7.3C2H5.Sn/c1-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H2;3*1H2,2H3; |
InChIキー |
LQYAGKACIMSPHD-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)CC1=CC=CC=C1 |
正規SMILES |
CC[Sn](CC)(CC)CC1=CC=CC=C1 |
Key on ui other cas no. |
18629-74-8 |
同義語 |
Benzyltriethylstannane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















